N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide
Description
N-[4-(Thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a tetrahydropyran (oxan) ring substituted with a thiophene moiety. Thiophene carboxamides are widely studied for their biological activities, including antibacterial, anticancer, and central nervous system (CNS) permeability, depending on substituent patterns and scaffold modifications .
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-13(11-3-1-9-18-11)15-14(5-7-17-8-6-14)12-4-2-10-19-12/h1-4,9-10H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUFRHJSGQNPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Rings: Thiophene rings can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their substituents are summarized below:
- Electron-withdrawing groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents enhance antibacterial activity but may reduce solubility .
- Bulky groups : Adamantyl and tert-butyl improve target binding via hydrophobic interactions .
- Oxygen/Nitrogen heterocycles: Piperidinyloxy and morpholinophenyl groups enhance BBB permeability .
Physicochemical Properties
Comparative data for selected compounds:
Pharmacological Activities
- Antibacterial: Nitrothiophene carboxamides (e.g., C₁₆H₁₀F₃N₃O₄S₂) inhibit bacterial growth via underexplored mechanisms, with potency linked to NO₂ and thiazole groups .
- Anticancer : Fluorophenyl derivatives (e.g., 2b–2e ) inhibit tyrosine kinases, with IC₅₀ values influenced by methoxy and chloro substituents.
- Anti-Tuberculosis : 5-Methylthiophene carboxamides require EthA activation, where electron-deficient aryl groups enhance efficacy .
- CNS Agents : Piperidine/morpholine-containing analogs (e.g., compound 50 ) show oral bioavailability and BBB penetration due to balanced lipophilicity.
Biological Activity
N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₉N₃O₂S₂
- CAS Number : 126853648
The synthesis of this compound typically involves multi-step organic reactions. The process may begin with the formation of the thiophene ring, followed by the introduction of the oxane moiety and the carboxamide group. Key synthetic routes include:
- Formation of Thiophene : Utilizing methods such as cyclization reactions involving thiophene derivatives.
- Oxan Ring Formation : Achieved through nucleophilic substitutions or cyclization techniques.
- Carboxamide Synthesis : Finalizing the structure via amide bond formation with appropriate amines under dehydrating conditions.
This compound exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer and inflammatory responses.
- Receptor Binding : It may bind to specific receptors, modulating biological pathways that influence cellular functions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research into thiophene derivatives has demonstrated their ability to inhibit cancer cell proliferation in vitro. In particular, this compound has shown potential in:
- Inhibiting Tumor Growth : Case studies have reported reduced viability in various cancer cell lines following treatment with this compound.
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| MCF7 (Breast) | 10 | 45 |
| HeLa (Cervical) | 20 | 30 |
| A549 (Lung) | 15 | 50 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its efficacy can be attributed to:
- Disruption of Bacterial Cell Walls : Similar thiophene derivatives have been shown to interfere with bacterial cell wall synthesis.
- Inhibition of Biofilm Formation : Studies indicate that it can prevent biofilm formation in pathogenic bacteria.
Comparative Analysis with Similar Compounds
When compared to other thiophene-based compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Sulfathiazole | Antimicrobial | Inhibits folate synthesis |
| Ritonavir | Antiviral | Protease inhibitor |
| N-[4-(thiophen-2-yl)methyl]carboxamide | Anticancer | Induces apoptosis |
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in Medicinal Chemistry evaluated the anticancer effects of thiophene derivatives, reporting significant reductions in cell viability for compounds closely related to this compound .
- Antimicrobial Efficacy : Research highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
